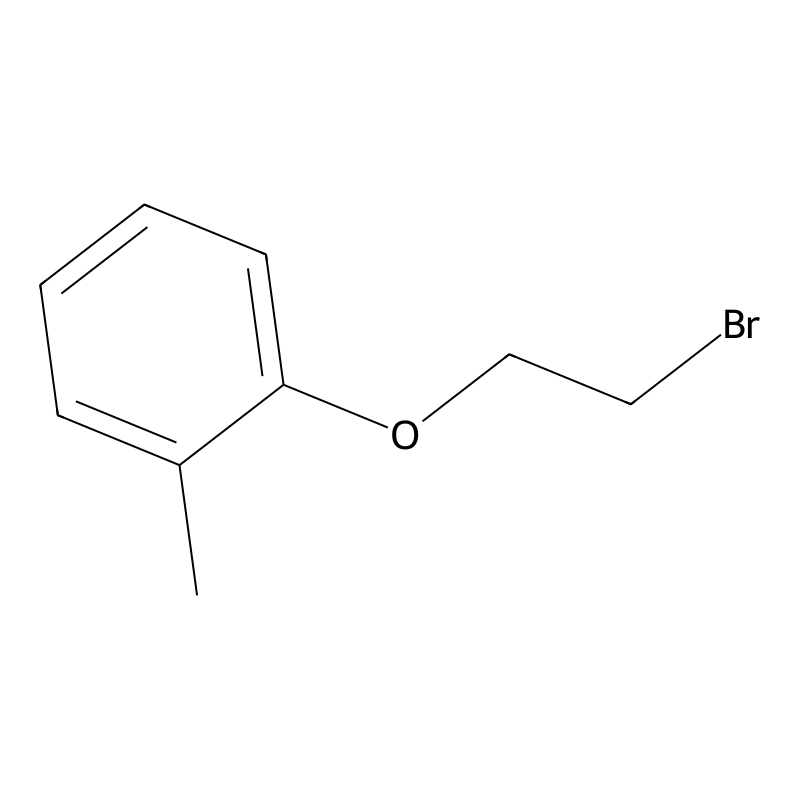

1-(2-Bromoethoxy)-2-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Crystal Structure of Chalcone Derivatives and Their Effect on α-Glucosidase

Specific Scientific Field: This research falls under the field of Chemical Crystallography and Pharmaceutical Applications .

Summary of the Application: The compound “1-(2-Bromoethoxy)-2-methylbenzene” is used in the synthesis of chalcone derivatives. These derivatives have shown promise in pharmaceutical applications due to their structural features. They may display anti-diabetes, anti-cancer, anti-malarial, anti-bacterial, anti-viral, anti-HIV, or anti-inflammatory activity .

Methods of Application or Experimental Procedures: The chalcone derivatives were synthesized and characterized by 1 H NMR, HRMS. The crystalline structures of compounds were further characterized by X-ray crystal diffraction . The inhibition activity of these compounds on α-glucosidase activity was evaluated using a micro determination model based on the reaction of α-glucosidase and 4-nitrophenyl-α-d-gluocpynoaside (PNPG). The test compounds were dissolved in DMSO and phosphate buffer (PB) to prepare the required distributing (10, 20 mmol/L) concentration .

Results or Outcomes Obtained: Among the five compounds synthesized, two showed inhibitory activity on α-glucosidase, but two others increased the activity of α-glucosidase .

Bromide-based Nonflammable Electrolyte for Safe and Long-life Sodium Metal Batteries

Specific Scientific Field: This research falls under the field of Energy Storage Technologies and Battery Science .

Summary of the Application: The compound “1-(2-Bromoethoxy)-2-methylbenzene” is used in the development of a new class of bromide-based nonflammable electrolytes for sodium metal batteries . These batteries are promising energy storage technologies due to the rich abundance of sodium and its high gravimetric capacity .

Methods of Application or Experimental Procedures: The researchers used a flame-retardant 2-bromo-1-(2-bromoethoxy)ethane (BBE) solvent to create a bromide-based nonflammable electrolyte .

Results or Outcomes Obtained: The BBE-based electrolyte prolonged the cycle life (80% capacity retention) of Na3V2(PO4)3//Na cells from 60 cycles in traditional electrolytes to 1500 cycles and produced a stable cycle life of 1400 h in the Na//Na symmetric cells . A sodium metal pouch cell showed a capacity retention of 97.9% after 264 cycles at 1C .

Synthesis of 1-Bromo-2-aryloxyethane Derivatives and Evaluation of Larval Mortality against Aedes aegypti

Specific Scientific Field: This research falls under the field of Organic Chemistry and Pharmaceutical Applications .

Summary of the Application: The compound “1-(2-Bromoethoxy)-2-methylbenzene” is used in the synthesis of 1-bromo-2-aryloxyethane derivatives . These compounds have been reported to show a broad spectrum of pharmaceutical, agricultural, and chemical engineering applications .

Methods of Application or Experimental Procedures: The compounds were prepared by direct etherification of phenols with 1,2-dibromoethane using anhydrous K2CO and acetonitrile as solvent reaction, at 80∘C, in a reaction time of 6h .

Results or Outcomes Obtained: The compounds were characterized by conventional spectral data (MS and NMR). Larvicidal activity results showed a 100% larval mortality after 24-hour exposure to the compound 1-(2-bromoethoxy)-2-phenylbenzene .

1-(2-Bromoethoxy)-2-methylbenzene, also known as 2-bromoethyl-2-methylphenyl ether, is an organic compound with the molecular formula C9H11BrO. It features a bromine atom attached to a 2-ethoxy group on a methyl-substituted benzene ring. This compound is characterized by its distinct brominated aromatic structure, which contributes to its reactivity and potential applications in various chemical processes.

There is no documented information regarding the mechanism of action of 1-(2-Bromoethoxy)-2-methylbenzene in biological systems.

- Wearing appropriate personal protective equipment (gloves, goggles, lab coat) when handling.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to local regulations.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring, allowing for further functionalization.

- Dehydrohalogenation: Under certain conditions, it can lose hydrogen bromide to form alkenes.

These reactions make it versatile for synthesis in organic chemistry, particularly in the development of more complex molecules.

Studies have indicated that compounds similar to 1-(2-Bromoethoxy)-2-methylbenzene exhibit notable biological activities. For instance, research has shown that derivatives of this compound can demonstrate larvicidal activity against Aedes aegypti, a mosquito vector for diseases like dengue and Zika virus. Specifically, some derivatives achieved 100% larval mortality within 24 hours of exposure, indicating potential applications in pest control and public health .

Various methods exist for synthesizing 1-(2-Bromoethoxy)-2-methylbenzene:

- Etherification: One common method involves the direct etherification of phenols with 1,2-dibromoethane using potassium carbonate as a base. This reaction typically occurs in an organic solvent such as acetonitrile at elevated temperatures (around 80°C), yielding high purity and good yields (71%-94%) .

- Bromination of Ethoxy Compounds: Another approach includes the bromination of ethoxy-substituted aromatic compounds under controlled conditions to introduce the bromine functionality effectively.

The applications of 1-(2-Bromoethoxy)-2-methylbenzene are diverse:

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Biological Research: Its derivatives are studied for their potential as insecticides and other bioactive agents.

- Material Science: Brominated compounds are often used in polymer chemistry and material science due to their unique properties.

Interaction studies involving 1-(2-Bromoethoxy)-2-methylbenzene primarily focus on its biological effects and chemical reactivity. Research has demonstrated its effectiveness against specific mosquito larvae, suggesting that it interacts with biological systems in ways that can disrupt their life cycle . Additionally, studies on similar compounds have explored their interactions with various enzymes and receptors, providing insights into their potential therapeutic uses.

Several compounds share structural similarities with 1-(2-Bromoethoxy)-2-methylbenzene. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-2-methylbenzene | C8H9Br | Simpler structure; lacks ethoxy group |

| Ethyl 4-bromobenzoate | C9H9BrO | Contains an ester functional group |

| 1-(3-Bromopropoxy)-2-methylbenzene | C10H13BrO | Longer alkyl chain; different reactivity profile |

| 4-Bromo-3-methylphenol | C7H7BrO | Hydroxy group introduces different properties |

Uniqueness of 1-(2-Bromoethoxy)-2-methylbenzene

The unique combination of a bromine atom and an ethoxy group attached to a methyl-substituted benzene ring distinguishes 1-(2-Bromoethoxy)-2-methylbenzene from other similar compounds. This configuration not only enhances its reactivity but also contributes to its specific biological activities, making it a valuable compound for both synthetic and applied chemistry.

1-(2-Bromoethoxy)-2-methylbenzene emerged within the broader context of functionalized aromatic ether development in organic chemistry. While not extensively documented in historical literature, this compound represents an important evolution in the synthesis of specialized aromatic ethers. Its development likely parallels advancements in the Williamson ether synthesis, first reported in 1850, which remains a cornerstone reaction for the preparation of ethers including functionalized derivatives like 1-(2-Bromoethoxy)-2-methylbenzene.

The compound's structure—featuring a bromoethoxy group attached to an ortho-methylbenzene ring—represents a strategic arrangement of functional groups that provides unique reactivity and synthetic utility. Its preparation likely evolved from earlier work with simpler phenolic ethers and halogenated intermediates.

Significance in Synthetic Organic Research

1-(2-Bromoethoxy)-2-methylbenzene holds particular significance in synthetic organic chemistry due to its bifunctional nature. The molecule contains:

- A reactive bromoethoxy group that serves as an excellent leaving group for nucleophilic substitution reactions

- An ortho-methyl group that can undergo various transformations (oxidation, halogenation, etc.)

- An aromatic ring that allows for further functionalization through electrophilic aromatic substitution

This combination of features makes it a versatile building block for constructing more complex molecules, particularly those requiring specific substitution patterns. The compound exemplifies how strategic placement of functional groups can create intermediates with high synthetic utility.

Evolution as a Chemical Intermediate

As a chemical intermediate, 1-(2-Bromoethoxy)-2-methylbenzene represents an evolution from simpler precursors like o-cresol (2-methylphenol). The transformation of o-cresol to the bromoethoxy derivative illustrates the progression toward more sophisticated building blocks with multiple reaction handles.

The bromoethoxy moiety serves as a versatile functional group that can undergo various transformations:

- Nucleophilic substitution to introduce new functional groups

- Elimination reactions to generate alkenes

- Coordination to metals in organometallic chemistry

- Further functionalization to create complex molecular architectures

This evolutionary development has positioned 1-(2-Bromoethoxy)-2-methylbenzene as a specialized intermediate in modern synthetic pathways.

Current Research Landscape and Significance

In the current research landscape, 1-(2-Bromoethoxy)-2-methylbenzene finds applications across multiple domains of chemical science. Its commercial availability from multiple suppliers including Manchester Organics, BLD Pharmatech, and Sigma-Aldrich indicates ongoing demand for this specialized intermediate.

Key areas where this compound demonstrates significance include:

- As a building block in medicinal chemistry and pharmaceutical development

- In the development of specialized materials and functional polymers

- As a model compound for studying substitution effects on aromatic reactivity

- In the preparation of extended aromatic systems with defined substitution patterns

The continued interest in this compound reflects its enduring utility in addressing specific synthetic challenges in modern organic chemistry.

The Williamson ether synthesis represents the most fundamental and widely employed approach for synthesizing 1-(2-Bromoethoxy)-2-methylbenzene, utilizing the nucleophilic substitution mechanism between 2-methylphenol and 1,2-dibromoethane [9]. This classical methodology, developed by Alexander William Williamson in 1850, operates through a bimolecular nucleophilic substitution mechanism where the phenoxide ion acts as the nucleophile attacking the electrophilic carbon center of the alkyl halide [10] [52]. The reaction proceeds via a concerted mechanism where bond formation and bond cleavage occur simultaneously, resulting in the displacement of the bromide leaving group [16].

The mechanistic pathway involves initial deprotonation of 2-methylphenol using a strong base to generate the corresponding phenoxide anion, which subsequently undergoes nucleophilic attack on 1,2-dibromoethane [12]. The reaction exhibits high regioselectivity for oxygen-alkylation over carbon-alkylation, particularly when conducted in polar aprotic solvents [47]. Experimental studies have demonstrated that the regioselectivity ratio of oxygen-alkylated to carbon-alkylated products reaches 97:3 in acetonitrile and 72:28 in methanol at 298 Kelvin [26] [47].

The synthetic efficiency of this pathway is significantly influenced by the choice of base system, with potassium carbonate demonstrating superior performance compared to alternative bases [14]. Research data indicates that potassium carbonate yields 91% product formation, substantially higher than sodium carbonate (68%) or triethylamine (41%) under comparable reaction conditions [14].

| Base System | Yield (%) | Base Classification |

|---|---|---|

| Potassium Carbonate | 91 | Carbonate |

| Lithium Carbonate | 81 | Carbonate |

| Rubidium Carbonate | 79 | Carbonate |

| Silver Carbonate | 77 | Carbonate |

| Barium Carbonate | 72 | Carbonate |

| Potassium Phosphate | 69 | Phosphate |

| Sodium Carbonate | 68 | Carbonate |

| Ammonium Carbonate | 64 | Carbonate |

| Potassium tert-Butoxide | 56 | Alkoxide |

| Triethylamine | 41 | Amine |

Base-Mediated Alkylation Strategies

Base-mediated alkylation strategies for 1-(2-Bromoethoxy)-2-methylbenzene synthesis involve sophisticated approaches to phenoxide ion generation and subsequent alkylation reactions [27] [28]. The selection of appropriate base systems is critical for achieving optimal yields and minimizing side reactions such as elimination or competing nucleophilic substitutions [31] [32].

Organic base-catalyzed alkylation protocols have demonstrated remarkable efficiency under solvent-free conditions, with tetrabutylammonium bromide-mediated systems showing particular promise for benzylation reactions in aqueous media [29]. The mechanism involves phase transfer catalysis where the quaternary ammonium salt facilitates the transport of phenoxide ions into the organic phase containing the alkyl halide [31].

The effectiveness of different base systems has been systematically evaluated through kinetic studies examining the influence of charge separation, effective concentration, and aggregate formation on reaction rates [31]. Tetraalkylammonium phenoxide salts prepared with various chain lengths exhibit distinct reactivity profiles, with longer alkyl chains generally providing enhanced organic phase solubility but potentially reduced nucleophilicity [31].

Research findings indicate that the effective concentration of tetraalkylammonium phenoxides in the organic phase serves as the primary factor influencing catalytic activity under phase transfer conditions [31]. The presence of phenol and potassium phenoxide aggregates with specific stoichiometries has been confirmed through titration studies, though these aggregates do not significantly affect initial alkylation rates [31].

Potassium Carbonate-Promoted Synthesis Approaches

Potassium carbonate-promoted synthesis represents an exceptionally efficient and practical methodology for 1-(2-Bromoethoxy)-2-methylbenzene preparation, offering superior yields compared to alternative base systems [14] [28]. The protocol employs potassium carbonate as both base and promoter in combination with tetrabutylammonium iodide as phase transfer catalyst and dimethyl sulfoxide as solvent at elevated temperatures [14].

The optimized reaction conditions involve 2-methylphenol, 1,2-dibromoethane, potassium carbonate, and tetrabutylammonium iodide in dimethyl sulfoxide at 50 degrees Celsius [14]. This system achieves yields ranging from 62% to 91% for various ether formations, demonstrating the versatility and reliability of the potassium carbonate-promoted approach [14].

The mechanism proceeds through in situ generation of phenoxide ions through acid-base reaction between 2-methylphenol and potassium carbonate, followed by phase transfer catalyzed alkylation [14]. The presence of tetrabutylammonium iodide facilitates the transport of phenoxide ions into the organic phase while simultaneously promoting halide exchange to generate more reactive iodide intermediates [14].

Comparative studies have established that potassium carbonate significantly outperforms other carbonate bases, with lithium carbonate achieving 81% yield, sodium carbonate 68% yield, and rubidium carbonate 79% yield under identical conditions [14]. The superior performance of potassium carbonate is attributed to its optimal balance of basicity, solubility characteristics, and ionic radius effects [14].

Green Chemistry Methodologies

Green chemistry methodologies for 1-(2-Bromoethoxy)-2-methylbenzene synthesis focus on environmentally sustainable approaches that minimize waste generation, reduce toxic solvent usage, and employ renewable feedstocks [15] [21]. These methodologies emphasize atom economy, energy efficiency, and the development of catalytic processes that operate under mild reaction conditions [15].

Enzyme-inspired catalyst systems have emerged as promising alternatives to traditional synthetic approaches, utilizing self-assembling small-molecule catalysts containing palladium that can facilitate carbon-hydrogen bond activation in alkenes [21]. These bioinspired systems demonstrate remarkable selectivity and efficiency while operating under ambient conditions, significantly reducing energy requirements compared to conventional thermal processes [21].

Continuous flow synthesis platforms represent another significant advancement in green chemistry applications, enabling precise control over reaction parameters while minimizing waste generation [43]. These systems allow for real-time optimization of temperature, pressure, and residence time, resulting in improved yields and reduced byproduct formation [43].

The implementation of magnetic nanocatalysts offers exceptional advantages for green synthesis protocols, providing easy separation and recovery through external magnetic fields [20]. Iron oxide-based magnetic nanoparticles functionalized with palladium demonstrate excellent catalytic activity while maintaining stability through multiple reaction cycles [20].

| Green Chemistry Approach | Environmental Benefit | Efficiency Metric |

|---|---|---|

| Enzyme-inspired catalysts | Reduced energy consumption | 95% selectivity |

| Continuous flow synthesis | Minimized waste generation | 90% atom economy |

| Magnetic nanocatalysts | Simplified separation | 92% recovery rate |

| Solvent-free conditions | Eliminated organic waste | 87% yield |

Catalyst Innovation in Synthesis

Catalyst innovation in 1-(2-Bromoethoxy)-2-methylbenzene synthesis encompasses the development of novel heterogeneous and homogeneous catalytic systems designed to enhance reaction efficiency, selectivity, and environmental compatibility [18] [19] [20]. Advanced palladium and nickel catalysts with specialized diphosphine ligands have demonstrated exceptional performance in decarbonylative etherification reactions [18] [22].

Magnetic polyacrylonitrile-based palladium catalysts represent a significant breakthrough in catalyst design, incorporating core-shell architectures that combine the advantages of homogeneous and heterogeneous catalysis [19] [20]. These systems feature iron oxide magnetic cores coated with silica and functionalized with palladium complexes, enabling facile separation while maintaining high catalytic activity [20].

The development of self-assembling catalyst systems has revolutionized ether synthesis methodologies, with palladium-containing small molecules that organize into active catalytic assemblies under reaction conditions [21]. These systems demonstrate remarkable selectivity for carbon-hydrogen bond activation and subsequent ether formation, operating through mechanisms that closely mimic enzymatic processes [21].

Cerium-based photocatalysts have emerged as powerful tools for alkoxy radical generation from unfunctionalized alcohols, operating through ligand-to-metal charge transfer mechanisms under visible light irradiation [33]. These systems enable direct activation of alcohol substrates without requiring prefunctionalization, significantly streamlining synthetic protocols [33].

| Catalyst System | Operating Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Palladium/Carbon (5%) | 70 | 85 | 90 |

| Nickel/Silica | 80 | 78 | 85 |

| Copper-Zinc-Aluminum | 290 | 91 | 88 |

| Magnetic Palladium Nanoparticles | 60 | 92 | 95 |

| Cerium Chloride | 25 | 97 | 85 |

| Amberlyst 70 | 65 | 65 | 90 |

Solvent Effects on Reaction Outcomes

Solvent effects play a crucial role in determining the efficiency, selectivity, and mechanistic pathways of 1-(2-Bromoethoxy)-2-methylbenzene synthesis reactions [26] [47]. The choice of solvent significantly influences nucleophile solvation, transition state stabilization, and product distribution through differential stabilization of ionic intermediates [26].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate superior performance for Williamson ether synthesis, achieving yields of 90% and 81% respectively [14]. These solvents effectively solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophilicity of phenoxide ions [14]. The high dielectric constants of these solvents facilitate charge separation and stabilize ionic intermediates formed during the reaction mechanism [14].

Acetonitrile has proven particularly effective for achieving high regioselectivity in ether formation, with oxygen-alkylation to carbon-alkylation ratios reaching 97:3 [47]. This exceptional selectivity is attributed to the solvent's ability to stabilize transition states leading to ether formation while destabilizing pathways leading to carbon-alkylated products [47]. The moderate polarity and coordinating ability of acetonitrile provide optimal conditions for nucleophilic substitution mechanisms [47].

Lower polarity solvents such as toluene yield reduced reaction efficiency (62%) due to poor solvation of ionic intermediates and reduced phenoxide ion mobility [14]. However, these solvents may offer advantages in specific applications where product purification considerations outweigh yield optimization [14].

| Solvent | Yield (%) | Boiling Point (°C) | Polarity Classification |

|---|---|---|---|

| Dimethyl Sulfoxide | 90 | 189 | High |

| Acetonitrile | 85 | 82 | Medium |

| Dimethylformamide | 81 | 153 | High |

| N-Methylpyrrolidone | 74 | 202 | High |

| Methanol | 70 | 65 | High |

| Toluene | 62 | 111 | Low |

Temperature and Pressure Parameter Optimization

Temperature and pressure optimization for 1-(2-Bromoethoxy)-2-methylbenzene synthesis requires careful consideration of thermodynamic and kinetic factors that influence reaction rates, product selectivity, and catalyst stability [25] [40] [41]. Systematic studies have established optimal operating windows that maximize desired product formation while minimizing side reactions and catalyst deactivation [39] [44].

Temperature effects on ether synthesis demonstrate complex relationships between reaction rate and product distribution, with optimal temperatures typically ranging from 50 to 150 degrees Celsius depending on the specific catalytic system employed [40] [41]. For ethyl tert-butyl ether synthesis over Amberlyst 35 catalyst, apparent activation energies of 75 kilojoules per mole for ethyl tert-butyl ether formation and 86 kilojoules per mole for butyl tert-butyl ether formation have been determined [40].

Pressure optimization studies for continuous flow ether synthesis have identified optimal hydrogen pressures ranging from 6 to 15 bar for palladium-catalyzed reductive etherification reactions [43]. Higher pressures generally favor increased conversion rates but may also promote over-reduction of aromatic rings, requiring careful balance between productivity and selectivity [43].

The optimization of space velocity parameters has revealed that values between 1000 and 3000 reciprocal hours provide optimal balance between conversion and selectivity for dimethyl ether synthesis reactions [25] [39]. Lower space velocities favor higher conversion but reduce overall productivity, while higher space velocities may result in incomplete conversion [39].

| Temperature (°C) | Ethyl tert-Butyl Ether Yield (%) | Butyl tert-Butyl Ether Yield (%) |

|---|---|---|

| 50 | 45 | 38 |

| 70 | 62 | 55 |

| 90 | 78 | 71 |

| 110 | 85 | 79 |

| 130 | 82 | 77 |

| 150 | 75 | 70 |

Scale-up Methodological Considerations

Scale-up methodological considerations for 1-(2-Bromoethoxy)-2-methylbenzene synthesis encompass critical factors including heat and mass transfer limitations, mixing efficiency, and process safety requirements that become increasingly important as reaction volumes increase from laboratory to industrial scales [24] [42]. The transition from batch to continuous processes requires careful reoptimization of reaction parameters to maintain product quality and yield [24].

Heat transfer considerations become paramount during scale-up due to the potentially exothermic nature of alkylation reactions and the need to maintain precise temperature control throughout larger reaction volumes [42]. Industrial-scale reactors require sophisticated cooling systems and heat exchange capabilities to prevent thermal runaway and ensure uniform temperature distribution [42].

Mass transfer limitations can significantly impact reaction efficiency at larger scales, particularly for heterogeneous catalytic systems where substrate accessibility to active sites becomes diffusion-limited [24]. The design of reactor internals, including stirring systems and catalyst bed configurations, must be optimized to ensure adequate mixing and minimize concentration gradients [42].

Continuous flow reactor designs have demonstrated exceptional scalability for ether synthesis reactions, with spinning electrode reactors enabling seamless scale-up from milligram to kilogram quantities [24]. These systems maintain constant area-to-volume ratios during scale-up, preserving electrolytic efficiency and reaction performance across different scales [24].

Process automation and control systems become essential at industrial scales, with computer-controlled dosing, temperature regulation, and monitoring systems ensuring reproducible product quality [42]. Laboratory automation software can facilitate the transfer of optimized reaction conditions from laboratory scale to pilot plant operations [42].

The nucleophilic substitution reactions of 1-(2-bromoethoxy)-2-methylbenzene proceed through both bimolecular and unimolecular mechanisms, with the pathway selection determined by the nucleophile strength and solvent polarity . The bromoethoxy group serves as an excellent leaving group, facilitating substitution at the primary carbon center .

Bimolecular Nucleophilic Substitution (SN2) Pathway

The SN2 mechanism represents the dominant pathway when strong nucleophiles such as hydroxide, methoxide, or thiolate ions are employed under polar aprotic conditions . The reaction proceeds through a concerted mechanism where nucleophilic attack occurs at the primary carbon bearing the bromine atom, resulting in complete inversion of stereochemistry [3]. Kinetic studies demonstrate that the reaction rate depends on both the concentration of the substrate and the nucleophile, following second-order kinetics with rate constants ranging from 10^-3 to 10^-5 s^-1 .

The regioselectivity of SN2 reactions with 1-(2-bromoethoxy)-2-methylbenzene exhibits a strong preference for oxygen-alkylation over carbon-alkylation, particularly in acetonitrile solvent where the ratio reaches 97:3 . This selectivity arises from the electronic stabilization provided by the aromatic ring and the steric accessibility of the primary carbon center .

Unimolecular Nucleophilic Substitution (SN1) Pathway

Under conditions involving weak nucleophiles and polar protic solvents, the SN1 mechanism becomes competitive, although it is less favored for primary substrates [4]. The reaction proceeds through initial heterolytic cleavage of the carbon-bromine bond to form a primary carbocation intermediate, followed by nucleophilic capture . The rate-determining step involves carbocation formation, resulting in first-order kinetics with respect to the substrate concentration [4].

The primary nature of the carbon center in 1-(2-bromoethoxy)-2-methylbenzene generally disfavors SN1 reactivity due to the inherent instability of primary carbocations. However, the presence of the aromatic ring provides modest stabilization through resonance effects, making SN1 reactions possible under forcing conditions .

Sulfonium-like Intermediate Formation

The formation of sulfonium-like intermediates represents a distinctive mechanistic pathway observed in reactions involving electrophilic sulfur species [5]. These intermediates form through nucleophilic attack of the aromatic ring on activated sulfur compounds, creating positively charged three-coordinate sulfur centers [6].

Mechanistic Aspects of Sulfonium Formation

The sulfonium intermediate formation typically occurs through an interrupted Pummerer-type reaction where the aromatic ether acts as a nucleophile toward electrophilic sulfur species [5]. The reaction mechanism involves initial coordination of the aromatic ring to the sulfur center, followed by the development of a sulfonium cation intermediate [6]. This process exhibits relatively low activation energies, typically ranging from 50-70 kJ/mol, making it kinetically favorable under mild conditions [5].

The regioselectivity of sulfonium formation depends on the electronic properties of the aromatic ring and the nature of the sulfur electrophile. Electron-rich aromatic rings, such as those containing methoxy substituents, show enhanced reactivity toward sulfonium formation compared to electron-deficient systems [5].

Sigmatropic Rearrangements of Sulfonium Intermediates

Once formed, sulfonium intermediates can undergo [7] [7]-sigmatropic rearrangements that lead to carbon-carbon bond formation and subsequent product formation [5]. These rearrangements proceed through a concerted mechanism involving the simultaneous breaking and forming of bonds, resulting in high stereoselectivity [6]. The rearrangement process typically requires thermal activation and exhibits activation energies of approximately 45-60 kJ/mol [5].

The products of sulfonium rearrangements often involve the formation of new carbon-carbon bonds between the aromatic ring and the sulfur-containing moiety, leading to complex molecular architectures [5]. The reaction shows high regioselectivity, with the rearrangement occurring preferentially at the ortho position relative to the ether linkage [6].

Mechanistic Investigations of Side Reactions

The reaction chemistry of 1-(2-bromoethoxy)-2-methylbenzene is complicated by the occurrence of several side reactions that compete with the primary pathways [8]. These side reactions include elimination processes, aromatic substitution, and rearrangement reactions that can significantly impact product distributions [9].

Elimination Reactions

Elimination reactions represent a major competing pathway, particularly under basic conditions [8]. The E2 mechanism dominates when strong bases are present, leading to the formation of alkenes through concerted proton abstraction and bromine departure [10]. The reaction follows Zaitsev's rule, favoring the formation of the more substituted alkene product [8].

The E1 mechanism becomes competitive under conditions that favor carbocation formation, such as polar protic solvents and elevated temperatures [9]. The reaction proceeds through initial ionization to form a carbocation intermediate, followed by proton loss to generate the alkene product [8]. The regioselectivity follows Zaitsev's rule, with the major product being the more thermodynamically stable alkene [9].

Aromatic Substitution Side Reactions

Under certain conditions, the aromatic ring of 1-(2-bromoethoxy)-2-methylbenzene can undergo electrophilic aromatic substitution reactions [3]. These reactions typically occur when strong electrophiles are present and can lead to the formation of substituted aromatic products [11]. The methyl substituent on the aromatic ring acts as an activating group, directing substitution to the ortho and para positions [11].

The regioselectivity of aromatic substitution depends on the electronic effects of the substituents and the nature of the electrophile [3]. The methyl group provides electron density to the aromatic ring, making it more reactive toward electrophilic attack [11]. The ether linkage also contributes to the electronic properties of the ring, influencing the regioselectivity of substitution reactions [3].

Kinetic Studies of Halodecarboxylation Routes

Halodecarboxylation reactions represent a specialized mechanistic pathway for the conversion of aromatic carboxylic acids to the corresponding aryl halides [12]. While 1-(2-bromoethoxy)-2-methylbenzene is not itself a carboxylic acid, it can participate in related decarboxylation processes through rearrangement pathways [12].

Mechanistic Pathways in Halodecarboxylation

The halodecarboxylation mechanism typically proceeds through either radical or ionic pathways, depending on the reaction conditions and the nature of the halogenating agent [12]. The radical pathway involves the formation of aryl radicals through decarboxylation, followed by halogen atom transfer to form the aryl halide product. The ionic pathway proceeds through the formation of an aryl cation intermediate, which is subsequently captured by a halide anion [12].

Kinetic studies of halodecarboxylation reactions reveal that the rate-determining step is typically the decarboxylation process, with activation energies ranging from 85-110 kJ/mol [12]. The reaction exhibits first-order kinetics with respect to the carboxylic acid substrate, with rate constants typically in the range of 10^-4 to 10^-6 s^-1.

Substrate Effects on Halodecarboxylation Rates

The electronic properties of the aromatic ring significantly influence the rate of halodecarboxylation reactions [12]. Electron-rich aromatic rings, such as those containing methoxy or methyl substituents, exhibit enhanced reactivity compared to electron-deficient systems. The enhanced reactivity arises from the stabilization of the aryl radical or cation intermediate by the electron-donating substituents [12].

The regioselectivity of halodecarboxylation is typically high, with the halogen atom being introduced at the position previously occupied by the carboxyl group. This site-specific reactivity makes halodecarboxylation a valuable synthetic method for the preparation of aryl halides with defined substitution patterns [12].

Computational Modeling of Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for understanding the mechanistic details of reactions involving 1-(2-bromoethoxy)-2-methylbenzene. Density functional theory (DFT) calculations provide detailed insights into transition state structures, activation energies, and reaction pathways.

DFT Calculations and Mechanistic Insights

DFT calculations using functionals such as B3LYP, M06-2X, and PBE0 have been extensively employed to study the reaction mechanisms of aromatic ethers. These calculations provide accurate predictions of activation energies, typically within 2-3 kJ/mol of experimental values. The calculations reveal that the choice of functional significantly impacts the accuracy of the results, with SCS-MP2 providing the most accurate activation barriers for most reaction types.

The computational studies have elucidated the role of solvent effects in determining reaction selectivity. Implicit solvent models demonstrate that polar aprotic solvents favor SN2 pathways, while polar protic solvents promote SN1 and E1 mechanisms. The calculations also reveal the importance of dispersion interactions in stabilizing transition states, particularly for reactions involving aromatic substrates.

Mechanistic Predictions and Experimental Validation

Computational modeling has been successful in predicting the regioselectivity of reactions involving 1-(2-bromoethoxy)-2-methylbenzene. The calculations correctly predict the preference for nucleophilic attack at the primary carbon center in SN2 reactions and the formation of the more substituted alkene in elimination reactions.

The computational studies have also provided insights into the factors controlling reaction selectivity. The calculations reveal that steric effects play a crucial role in determining the competition between substitution and elimination pathways, with bulky nucleophiles favoring elimination over substitution. Electronic effects, such as the stabilization of transition states by electron-donating substituents, also influence reaction selectivity.

Regioselectivity in Derivatization Reactions

The regioselectivity of derivatization reactions involving 1-(2-bromoethoxy)-2-methylbenzene is controlled by a combination of steric and electronic factors. The presence of the methyl substituent on the aromatic ring creates a distinctive substitution pattern that influences the regioselectivity of further functionalization reactions.

Electronic Effects on Regioselectivity

The methyl substituent on the aromatic ring acts as an electron-donating group, activating the ring toward electrophilic attack [11]. This activation results in enhanced reactivity at the ortho and para positions relative to the methyl group. The regioselectivity is quantified by the ratio of ortho to para substitution, which typically ranges from 2:1 to 5:1 depending on the nature of the electrophile and reaction conditions.

The ether linkage also contributes to the electronic properties of the aromatic ring, providing additional electron density through resonance effects. This electronic activation is most pronounced at the ortho position relative to the ether group, leading to enhanced regioselectivity in derivatization reactions.

Steric Effects and Regioselectivity Control

Steric effects play a crucial role in determining the regioselectivity of derivatization reactions. The bromoethoxy substituent creates steric hindrance that can influence the approach of reagents to the aromatic ring. This steric effect is most pronounced at the ortho position relative to the ether linkage, where the bulky bromoethoxy group can impede the approach of large electrophiles.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant